3-Chloro-5-(chloromethyl)-2-fluoropyridine
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Overview
Description
3-Chloro-5-(chloromethyl)-2-fluoropyridine is a heterocyclic aromatic compound that contains chlorine, fluorine, and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(chloromethyl)-2-fluoropyridine typically involves the chlorination of 2-fluoropyridine derivatives. One common method includes the reaction of 2-fluoropyridine with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at temperatures ranging from 0°C to 50°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(chloromethyl)-2-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield partially or fully reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Scientific Research Applications
3-Chloro-5-(chloromethyl)-2-fluoropyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Chloro-5-(chloromethyl)-2-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets, resulting in desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-methylpyridine
- 2-Chloro-5-chloromethylpyridine
- 3-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
3-Chloro-5-(chloromethyl)-2-fluoropyridine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various applications .
Properties
IUPAC Name |
3-chloro-5-(chloromethyl)-2-fluoropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FN/c7-2-4-1-5(8)6(9)10-3-4/h1,3H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCMIRBBPYDCPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)F)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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